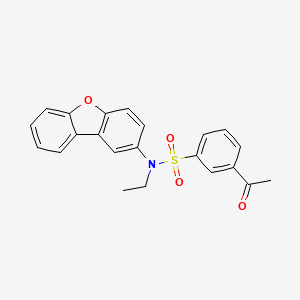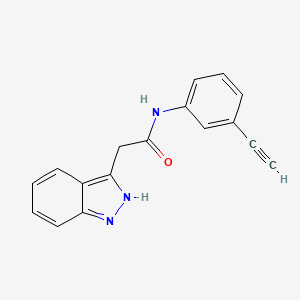
2-(benzylamino)-N-(2-methoxydibenzofuran-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylamino)-N-(2-methoxydibenzofuran-3-yl)propanamide, also known as DBT-10, is a synthetic compound that has been developed for its potential use as a therapeutic agent in the treatment of various diseases. This compound has been the subject of extensive scientific research, which has revealed its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-(benzylamino)-N-(2-methoxydibenzofuran-3-yl)propanamide is complex and not fully understood. However, research has shown that the compound exerts its effects through the inhibition of various signaling pathways involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to be dysregulated in many types of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are also not fully understood. However, research has shown that the compound exhibits a range of effects on various cellular processes, including cell proliferation, apoptosis, and angiogenesis. Additionally, this compound has been shown to exhibit low toxicity and good bioavailability, making it an attractive candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-(benzylamino)-N-(2-methoxydibenzofuran-3-yl)propanamide has several advantages as a compound for lab experiments. It is relatively easy to synthesize, and exhibits potent anti-tumor activity in vitro and in vivo. Additionally, the compound exhibits low toxicity and good bioavailability, making it an attractive candidate for further development as a therapeutic agent. However, there are also limitations to the use of this compound in lab experiments. The compound is relatively new, and its mechanisms of action and potential applications are not fully understood. Additionally, the synthesis of this compound is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 2-(benzylamino)-N-(2-methoxydibenzofuran-3-yl)propanamide. One area of research could focus on further elucidating the compound's mechanisms of action and potential applications in the treatment of cancer and other diseases. Additionally, research could focus on developing new synthetic methods for the production of this compound, or on modifying the compound to improve its efficacy and reduce its toxicity. Finally, research could focus on developing new formulations of this compound for improved delivery and bioavailability.
Méthodes De Synthèse
The synthesis of 2-(benzylamino)-N-(2-methoxydibenzofuran-3-yl)propanamide involves a multi-step process that begins with the reaction of 2-methoxydibenzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with benzylamine to produce the desired product, this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
Applications De Recherche Scientifique
2-(benzylamino)-N-(2-methoxydibenzofuran-3-yl)propanamide has been the subject of extensive scientific research, which has revealed its potential applications in a variety of fields. One area of research has focused on the compound's potential use as a therapeutic agent in the treatment of cancer. Studies have shown that this compound exhibits potent anti-tumor activity in vitro and in vivo, and may have the potential to be developed into a novel cancer therapy.
Propriétés
IUPAC Name |
2-(benzylamino)-N-(2-methoxydibenzofuran-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-15(24-14-16-8-4-3-5-9-16)23(26)25-19-13-21-18(12-22(19)27-2)17-10-6-7-11-20(17)28-21/h3-13,15,24H,14H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCACXSWZYRARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7532501.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7532503.png)
![1-benzyl-N-[[4-(carbamoylamino)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B7532505.png)
![1-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-3-(3-methylbutan-2-yl)urea](/img/structure/B7532509.png)
![2-[[2-[4-(dimethylsulfamoyl)anilino]-2-oxoethyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B7532516.png)



![N-ethyl-3-[[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]methyl]benzamide](/img/structure/B7532532.png)
![3-[(1-Benzylpiperidin-4-yl)methyl]-1-(furan-2-ylmethyl)-1-methylurea](/img/structure/B7532537.png)
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxy-4-methoxyphenyl)methyl]urea](/img/structure/B7532542.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(1-hydroxybutan-2-yl)urea](/img/structure/B7532548.png)
![1-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7532557.png)
![3-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-1-methyl-1-[(2-methylfuran-3-yl)methyl]urea](/img/structure/B7532559.png)
